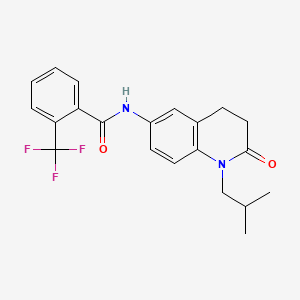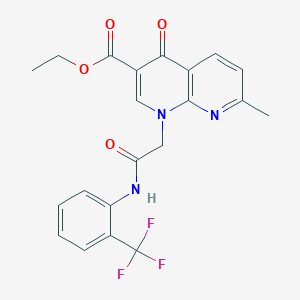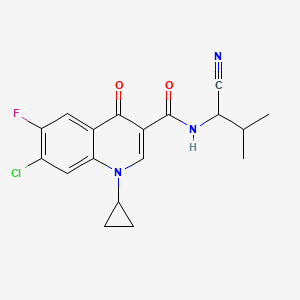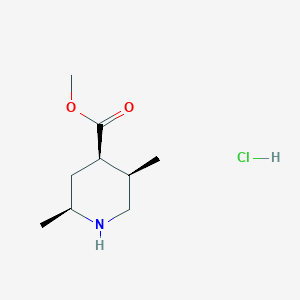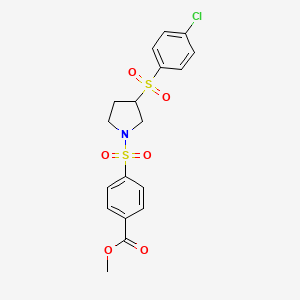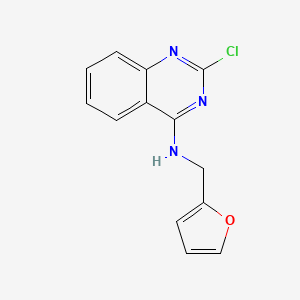
2-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine
Descripción general
Descripción
2-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine is a chemical compound with the molecular formula C13H10ClN3O . It is used as a building block in the synthesis of bioactive quinazolin-4 (3 H)-ones .
Synthesis Analysis
The synthesis of 2-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine involves the use of furan-2-carbaldehydes as efficient green C1 building blocks . The process involves ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine consists of a quinazolin-4-amine core with a furan-2-ylmethyl group attached to the nitrogen atom and a chlorine atom attached to the second carbon atom . The molecular weight of the compound is 259.69 .Physical And Chemical Properties Analysis
The boiling point of 2-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine is predicted to be 385.6±24.0 °C, and its density is predicted to be 1.404±0.06 g/cm3 . Its pKa value is predicted to be 4.38±0.30 .Aplicaciones Científicas De Investigación
Histamine Receptor Research
2-Chloro-N-(furan-2-ylmethyl)quinazolin-4-amine and its derivatives have been studied for their role as histamine H4 receptor inverse agonists. These compounds, through scaffold hopping and pharmacophore modeling, have been identified as potent human H4 receptor inverse agonists, with applications in exploring dual action H1R/H4R ligands for potential therapeutic benefits, particularly in the context of anti-inflammatory properties (Smits et al., 2008).
Synthesis and Anticancer Activity
Research has been conducted on synthesizing various quinazolin-4(3H)-ones, including derivatives of 2-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine, with a focus on their antitumor properties. These compounds have been evaluated for their anticancer activity using protocols like the National Cancer Institute's disease-oriented antitumor screen. Certain derivatives have shown promising results against specific cancer cell lines, suggesting their potential as anticancer agents (Noolvi et al., 2011).
Agricultural Applications
The synthesis of furan-functionalized quinazolin-4-amines, including variants of 2-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine, has shown potential in the agricultural sector. These compounds have demonstrated substantial antibacterial activity against plant pathogens, suggesting their viability as novel antimicrobial agents in agriculture. Their potential to disrupt bacterial integrity and affect metabolic pathways in pathogens marks them as promising candidates for plant protection (Long et al., 2019).
Tuberculosis Treatment
Novel 2-furanyl-3-substituted quinazolin-4-one derivatives, related to 2-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine, have been synthesized and evaluated for their anti-tubercular activity. These compounds have shown promise against Mycobacterium tuberculosis, indicating potential as new agents in the fight against tuberculosis. Docking studies have also suggested their affinity to target proteins in the tuberculosis bacterium (Kumarachari et al., 2023).
Antimicrobial and Anti-inflammatory Applications
Several quinazoline derivatives, including those related to 2-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine, have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. These studies have revealed that certain compounds in this class demonstrate significant activities, suggesting their potential use in developing new therapeutic agents with these properties (Dash et al., 2017).
Propiedades
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-13-16-11-6-2-1-5-10(11)12(17-13)15-8-9-4-3-7-18-9/h1-7H,8H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARXCNYVOMSZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2758039.png)
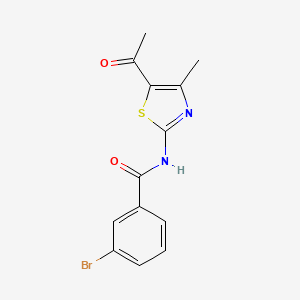
![6-(azepan-1-ylsulfonyl)-2-(3,4-dimethylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2758041.png)
![1'-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2758042.png)
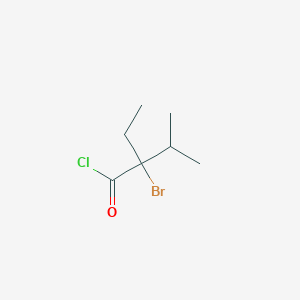
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone](/img/structure/B2758046.png)
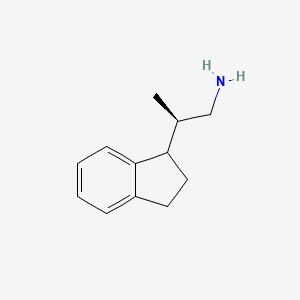
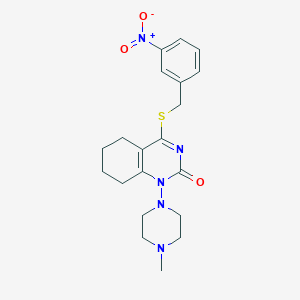
![4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine](/img/structure/B2758050.png)
